N,N-diallyl-2-hydroxypropanamide
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Overview
Description
N,N-diallyl-2-hydroxypropanamide: is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of two allyl groups attached to the nitrogen atom and a hydroxyl group on the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diallyl-2-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the bromide with the allyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the allyl groups.
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-oxopropanamide.
Reduction: Formation of N,N-diallyl-2-aminopropanamide.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
N,N-diallyl-2-hydroxypropanamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and allyl groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and resins, where its functional groups contribute to the material properties.
Mechanism of Action
The mechanism by which N,N-diallyl-2-hydroxypropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with active sites, while the hydroxyl and amide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-2-phenylacetamide
- N,N-diallyl-2-chloroacetamide
- N,N-diallyl-2-aminopropanamide
Uniqueness
N,N-diallyl-2-hydroxypropanamide is unique due to the presence of both hydroxyl and amide functional groups, which provide a versatile platform for chemical modifications. This dual functionality distinguishes it from other similar compounds that may lack one of these groups, thereby limiting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and development.
Properties
CAS No. |
5422-38-8 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-hydroxy-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C9H15NO2/c1-4-6-10(7-5-2)9(12)8(3)11/h4-5,8,11H,1-2,6-7H2,3H3 |
InChI Key |
RYDSICAGQMSXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC=C)CC=C)O |
Origin of Product |
United States |
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